molecular formula C14H21N3O3S B10868961 N-(2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide

N-(2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide

Cat. No.: B10868961
M. Wt: 311.40 g/mol
InChI Key: YDFLIVJCXPMECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-DIMETHOXYPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 2,5-dimethoxyphenylhydrazine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with carbon disulfide to form the final hydrazinecarbothioamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-DIMETHOXYPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE: can be compared with other hydrazinecarbothioamides and related compounds such as:

Uniqueness

The uniqueness of N-(2,5-DIMETHOXYPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties may result in unique biological activities or industrial applications compared to other similar compounds.

Properties

Molecular Formula

C14H21N3O3S

Molecular Weight

311.40 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(3-methylbutanoylamino)thiourea

InChI

InChI=1S/C14H21N3O3S/c1-9(2)7-13(18)16-17-14(21)15-11-8-10(19-3)5-6-12(11)20-4/h5-6,8-9H,7H2,1-4H3,(H,16,18)(H2,15,17,21)

InChI Key

YDFLIVJCXPMECC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NNC(=S)NC1=C(C=CC(=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.